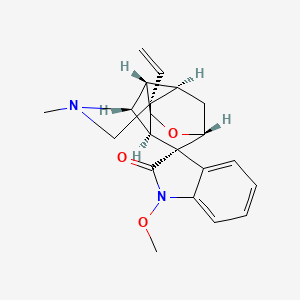
Fmoc-His(Bzl)-OH
Vue d'ensemble
Description
“Fmoc-His(Bzl)-OH” is a derivative of the amino acid histidine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a common protecting group used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis (SPPS) . The “Bzl” in “Fmoc-His(Bzl)-OH” likely refers to a benzyl protecting group .
Synthesis Analysis
The synthesis of Fmoc-His(Bzl)-OH would likely involve the use of Fmoc solid-phase peptide synthesis (SPPS), a common method for peptide synthesis . In SPPS, the peptide chain is constructed on an insoluble solid support, allowing for easy separation of intermediate peptides from soluble reagents and solvents . The Fmoc group is removed during synthesis by treatment with piperidine in DMF .Molecular Structure Analysis
The molecular structure of Fmoc-His(Bzl)-OH would consist of a histidine amino acid core, modified with a Fmoc group and a benzyl (Bzl) protecting group . The exact structure would depend on the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides .Chemical Reactions Analysis
Fmoc-His(Bzl)-OH, like other Fmoc-protected peptides, has the potential to self-assemble into supramolecular nanostructures under aqueous conditions . This self-assembly can lead to the formation of hydrogels, which have various applications in biomedical science .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-His(Bzl)-OH would be influenced by the presence of the Fmoc and Bzl groups . The Fmoc group is hydrophobic and aromatic, promoting the association of building blocks . The Bzl group likely confers additional properties, although specific information on this was not found in the retrieved sources.Applications De Recherche Scientifique
Peptide-Based Hydrogels for Biomedical Applications
Fmoc-His(Bzl)-OH can be utilized in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for a range of biological, biomedical, and biotechnological applications. These hydrogels can be used for drug delivery systems and diagnostic tools for imaging. The self-assembling nature of peptides containing Fmoc groups allows for the creation of hydrogels with potential for tissue engineering, supporting cell adhesion, survival, and duplication .
Bio-Inspired Building Blocks for Functional Materials
The Fmoc group is known for its self-assembly features due to its inherent hydrophobicity and aromaticity. Fmoc-His(Bzl)-OH, as an Fmoc-modified amino acid, serves as a simple bio-inspired building block for the fabrication of functional materials. These materials have applications in cell cultivation, bio-templating, optical devices, drug delivery systems, catalytic processes, therapeutic agents, and antibiotic properties .
Solid Phase Peptide Synthesis (SPPS)
In the field of synthetic chemistry, Fmoc-His(Bzl)-OH is a crucial component in solid phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for amino acids during the synthesis process, which is later removed to allow for peptide elongation. This method is fundamental for creating a variety of peptides for research and therapeutic use .
Mécanisme D'action
Target of Action
Fmoc-His(Bzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-histidine(benzyl ester)-OH, is primarily used as a building block in the synthesis of peptides . The primary targets of Fmoc-His(Bzl)-OH are the amino groups of other amino acids or peptides during peptide synthesis .
Mode of Action
Fmoc-His(Bzl)-OH interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the 9-fluorenylmethyloxycarbonyl (Fmoc) group of Fmoc-His(Bzl)-OH serves as a temporary protecting group for the N-terminus of the peptide chain . This group is removed to expose the amino group, allowing the next amino acid to be added to the chain .
Biochemical Pathways
The use of Fmoc-His(Bzl)-OH in peptide synthesis affects the biochemical pathways involved in protein synthesis and function. By controlling the sequence of amino acids in a peptide, researchers can influence the structure and function of the resulting protein . This can have downstream effects on a variety of biological processes, depending on the specific protein being synthesized.
Pharmacokinetics
The pharmacokinetics of Fmoc-His(Bzl)-OH are largely determined by its use in peptide synthesisThe absorption, distribution, metabolism, and excretion (ADME) properties of these peptides will depend on their specific structures .
Result of Action
The result of Fmoc-His(Bzl)-OH’s action is the formation of peptide bonds, leading to the creation of peptides with specific sequences . These peptides can then fold into specific structures and perform a variety of functions in the body, depending on their amino acid sequences .
Action Environment
The action of Fmoc-His(Bzl)-OH is influenced by various environmental factors. For example, the efficiency of peptide bond formation can be affected by the pH and temperature of the reaction environment . Additionally, the stability of Fmoc-His(Bzl)-OH and the peptides it helps form can be influenced by factors such as light, heat, and the presence of certain chemicals .
Orientations Futures
The future directions for Fmoc-His(Bzl)-OH likely involve further exploration of its self-assembly properties and potential applications. For example, the ability of Fmoc-His(Bzl)-OH to form hydrogels could be leveraged for various applications in biomedical science . Additionally, the development of computational tools to predict the success of peptide synthesis could also be a future direction .
Propriétés
IUPAC Name |
(2S)-3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBCBZPTQNYCPF-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169631 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-His(Bzl)-OH | |
CAS RN |
84030-19-3 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)











